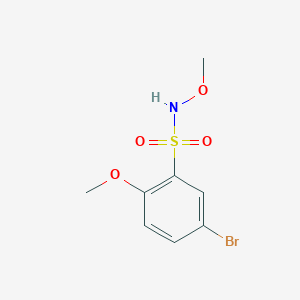![molecular formula C11H9BrN2O B1444917 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone CAS No. 1182992-21-7](/img/structure/B1444917.png)
1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone
Overview
Description
“1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . This compound also contains a bromine atom attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring with a bromine atom attached to it . The exact structure is not available in the retrieved information.Scientific Research Applications
Synthesis and Structural Analysis
- Compounds similar to 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone have been synthesized and their structures characterized through X-ray crystallography, highlighting their potential in developing advanced materials and chemical studies (Loh et al., 2013).
Chemical Synthesis Techniques
- Microwave-assisted synthesis techniques have been explored for creating pyrazole derivatives, emphasizing efficient and novel synthetic methods for compounds like this compound (Katade et al., 2008).
- Ultrasound-promoted synthesis methods have also been utilized to create substituted pyrazoles and isoxazoles, offering innovative approaches for the synthesis of such compounds (Saleh & Abd El-Rahman, 2009).
Spectroscopic Analysis
- Spectroscopic analysis, including FT-IR, NBO, and HOMO-LUMO, has been conducted on similar compounds to understand their molecular structure and properties (Mary et al., 2015).
Biological Activities
- Research on pyrazole chalcones, which are structurally related to this compound, has revealed their potential as anti-inflammatory, antioxidant, and antimicrobial agents (Bandgar et al., 2009).
Catalysis and Chemical Reactions
- Catalyzed reactions involving similar compounds have been explored, such as Cu(II)-photocatalysed hydrocarboxylation of imines using CO2, illustrating the role of these compounds in innovative chemical transformations (Gordon et al., 2022).
Molecular Docking Studies
- Molecular docking studies have been conducted on compounds akin to this compound to assess their potential as inhibitory agents against specific proteins, hinting at possible pharmaceutical applications (ShanaParveen et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Similar compounds have shown potent antipromastigote activity , suggesting that 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone might have similar effects.
properties
IUPAC Name |
1-[4-(4-bromopyrazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)9-2-4-11(5-3-9)14-7-10(12)6-13-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTMWYLPTNOOAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



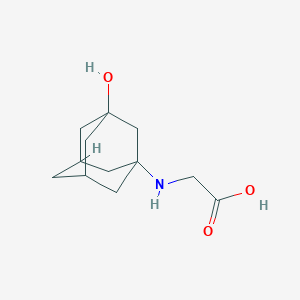
![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)
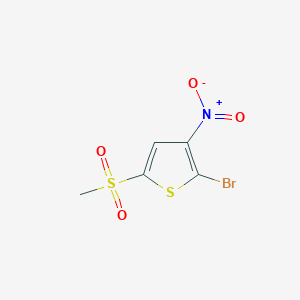
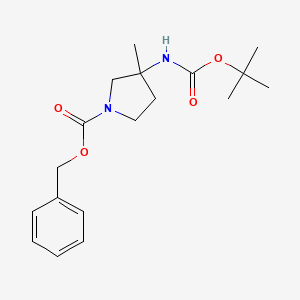
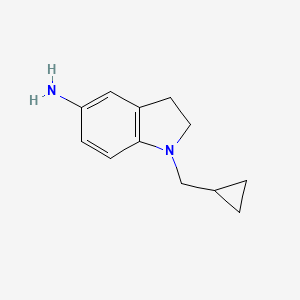

![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)
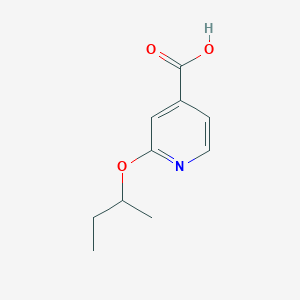
![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)
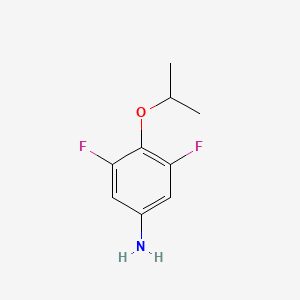
![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)


